1-Benzyl-1,4-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
1-Benzyl-1,4-dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,4-dihydropyridines, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a nitrile group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile can be synthesized through various methods. One common approach involves the Hantzsch reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines, including this compound, often involves optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridines.
Applications De Recherche Scientifique
1-Benzyl-1,4-dihydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, thereby exerting its effects on cellular processes. This mechanism is similar to that of other 1,4-dihydropyridines, which are known calcium channel blockers .
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group and the nitrile functionality can lead to different interactions with biological targets compared to other 1,4-dihydropyridines .
Activité Biologique
1-Benzyl-1,4-dihydropyridine-3-carbonitrile (CAS No. 37589-77-8) is a nitrogen-containing heterocyclic compound belonging to the class of 1,4-dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a calcium channel blocker and its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a nitrile group at the 3-position. This specific substitution pattern is crucial for its biological activity, influencing interactions with various molecular targets.
The primary mechanism of action involves the compound's interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects including vasodilation and reduced cardiac contractility. This mechanism is similar to other well-known calcium channel blockers like nifedipine and amlodipine, but the unique structure of this compound may confer distinct pharmacokinetic properties and biological activities.
Antihypertensive Effects
Research indicates that compounds within the 1,4-dihydropyridine class exhibit significant antihypertensive effects. In vivo studies have shown that this compound can effectively lower blood pressure in hypertensive animal models by relaxing vascular smooth muscle through calcium channel blockade .
Analgesic Activity
A study on hybrid derivatives of 1,4-dihydropyridines revealed notable analgesic properties. The synthesized derivatives demonstrated significant pain relief in tail immersion tests at doses comparable to established analgesics like diclofenac. The analgesic activity was attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation and pain perception .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Various derivatives have shown effectiveness against multiple bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Study on Antihypertensive Effects | Demonstrated significant reduction in blood pressure in hypertensive rats | In vivo animal model studies |
Analgesic Activity Study | Compound exhibited 81.35% analgesic activity at 5 mg/kg | Tail immersion method |
Antimicrobial Screening | Effective against S. aureus and P. aeruginosa | Zone of inhibition assay |
Propriétés
IUPAC Name |
1-benzyl-4H-pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-6,8,11H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNYVKCAEHASOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C#N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292421 | |
Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37589-77-8 | |
Record name | NSC82414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.